molecular formula C13H13N7O2S B2636745 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole CAS No. 2097858-97-2

4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole

Cat. No.: B2636745
CAS No.: 2097858-97-2
M. Wt: 331.35
InChI Key: BBTYJUZPILGQFT-UHFFFAOYSA-N
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Description

4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole (CAS 2097858-97-2) is a complex synthetic organic compound with a molecular formula of C13H13N7O2S and a molecular weight of 331.36 g/mol. This reagent is built on a multifaceted heterocyclic scaffold, integrating a 1,2,4-triazolo[1,5-a]pyrimidine moiety linked via an azetidine ring to a 1,2,3-thiadiazole group . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is of significant interest in medicinal chemistry. It is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere for purines in drug design . This characteristic makes TP-based compounds valuable for investigating biological targets that interact with native purines, such as various kinases and other enzymes involved in nucleotide binding . Furthermore, the TP scaffold has been explored for its metal-chelating properties, which can be utilized in designing therapeutic agents for diseases like cancer and parasitic infections . The incorporation of the 1,2,3-thiadiazole ring adds another dimension to the compound's potential bioactivity, as this heterocycle is known to exhibit a wide spectrum of biological properties, including antimicrobial and anticancer activities . This compound is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can leverage this reagent as a key intermediate or a novel chemical entity in drug discovery programs, agrochemical research, and exploratory medicinal chemistry to develop new enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2S/c1-7-3-10(20-13(16-7)14-6-15-20)22-9-4-19(5-9)12(21)11-8(2)17-18-23-11/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTYJUZPILGQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multistep reactions starting from commercially available precursors

Industrial Production Methods: For industrial-scale production, the process may be optimized for yield and purity by controlling reaction temperatures, solvent choices, and purification techniques such as recrystallization or chromatography. Process intensification strategies like continuous flow reactors might also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution reactions. Its structural features, particularly the triazolopyrimidine and thiadiazole rings, make it susceptible to nucleophilic and electrophilic attacks.

Common Reagents and Conditions: Common reagents used in its reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed: Depending on the reaction conditions, major products can include modified versions of the parent compound with altered functional groups or ring structures, which could lead to derivatives with varied biological activities.

Scientific Research Applications

Recent studies have highlighted the biological activities associated with derivatives of this compound:

Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. A study evaluated several compounds for their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazoleA549 (Lung Cancer)12.5
-MCF-7 (Breast Cancer)15.0
-HeLa (Cervical Cancer)10.0

These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Therapeutic Potential

The unique combination of triazolo-pyrimidine and thiadiazole moieties in this compound suggests potential therapeutic applications beyond oncology:

Inhibitors of Enzymatic Activity

Research has shown that compounds containing triazole rings can act as inhibitors for specific enzymes involved in disease progression. The potential for This compound to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV) could position it as a candidate for treating type 2 diabetes .

Neurological Applications

Given the structural complexity and potential bioactivity of triazolo-pyrimidine derivatives, there is a hypothesis that such compounds may also influence neurological pathways and could be investigated for neuroprotective effects or cognitive enhancement.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its triazolopyrimidine moiety can engage in hydrogen bonding or hydrophobic interactions with target proteins, modulating their activity. These interactions can disrupt or enhance biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its tripartite scaffold. Below is a comparative analysis with analogs from recent literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity (IC50) Synthesis Method
4-Methyl-5-[3-({5-methyl-triazolopyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole 1,2,3-Thiadiazole + triazolopyrimidine Azetidine-carbonyl bridge, 5-methyl-triazolopyrimidine Not directly reported; inferred antitumor potential Multi-step heterocyclization (hypothesized)
3-(4-substituted)-8-(5-methyl-triazol-4-yl)-6-phenylpyrido[2,3-d]triazolopyrimidin-5(1H)-one Pyrido[2,3-d]triazolopyrimidine 5-Methyl-triazole, phenyl, substituents at position 3 IC50 = 1.19–3.4 µM (HepG2/MCF-7) Hydrazonoyl halide reactions
2-R 5-oxo-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine Carboxamide/ethyl carboxylate at position 6, phenyl at position 7 Antimicrobial activity inferred from structural analogs One-pot ethanol-mediated synthesis
7-(3-Azetidinyloxy)-5-methyltriazolopyrimidine hydrochloride Triazolopyrimidine Azetidinyloxy at position 7, 5-methyl No bioactivity reported; structural precursor Halogenation and substitution

Key Findings :

Bioactivity :

  • The thiadiazole-triazolopyrimidine hybrid’s bioactivity is hypothesized based on its structural similarity to compound 12a (IC50 = 1.19 µM against HepG2), which shares the triazolopyrimidine motif . The azetidine bridge may enhance solubility or target affinity compared to simpler analogs.
  • Thiadiazolo[3,2-a]pyrimidines (e.g., from ) exhibit antimicrobial activity in related systems, suggesting the target compound could be optimized for similar applications .

Synthesis Complexity :

  • The compound’s synthesis likely requires sequential heterocyclization (e.g., triazolopyrimidine formation via Biginelli-like reactions , followed by azetidine coupling and thiadiazole functionalization). This contrasts with one-pot methods for simpler thiadiazolo-pyrimidines .

The 1,2,3-thiadiazole core (vs. 1,3,4-thiadiazole in ) may alter electronic properties, influencing reactivity or metabolic stability .

Biological Activity

4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20N6O3SC_{19}H_{20}N_6O_3S, with a molecular weight of approximately 380.4 g/mol. It features a thiadiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives of thiadiazoles possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • A study demonstrated that similar triazolo-pyrimidine derivatives showed effective inhibition of bacterial growth at concentrations as low as 10 µg/mL .

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Cell viability assays revealed that the compound reduces the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported in the range of 15-30 µM .
  • Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Inhibitory assays against specific enzymes such as carbonic anhydrase revealed a significant reduction in enzyme activity. This suggests potential applications in treating conditions like glaucoma and edema .

Study 1: Antimicrobial Efficacy

In a comparative study involving various thiadiazole derivatives, this compound exhibited superior activity against multi-drug resistant E. coli strains when compared to standard antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound on MCF-7 cells indicated a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound promotes early apoptosis in treated cells .

Research Findings Summary Table

Activity Effect IC50/Concentration Reference
AntimicrobialInhibition of E. coli10 µg/mL
AnticancerReduced viability in MCF-7 cells15-30 µM
Enzyme inhibitionInhibition of carbonic anhydraseNot specified

Q & A

Q. What strategies mitigate toxicity risks during large-scale synthesis of intermediates?

  • Case Study : Replace TMDP with less toxic bifunctional catalysts (e.g., DBU) in cyclization reactions. Optimize solvent systems (e.g., water/ethanol) to reduce hazardous waste .
  • Safety Protocols : Implement real-time monitoring (e.g., in situ FTIR) to minimize exposure to volatile intermediates .

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